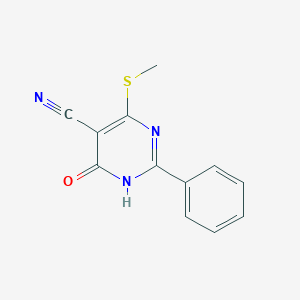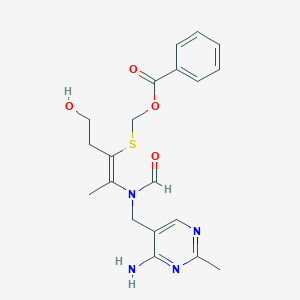
titanium methacrylate triisopropoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
titanium methacrylate triisopropoxide is a coordination compound that features titanium in its +4 oxidation state. This compound is notable for its unique combination of ligands, which include 2-methylprop-2-enoate and propan-2-olate. These ligands contribute to the compound’s stability and reactivity, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of titanium methacrylate triisopropoxide typically involves the reaction of titanium tetrachloride with 2-methylprop-2-enoic acid and propan-2-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:
TiCl4+CH2=C(CH3)COOH+CH3CHOHCH3→Ti(OCH(CH3)CH3)(O2CCH2C(CH3)=CH2)2+4HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: titanium methacrylate triisopropoxide can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be further oxidized under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of titanium.
Substitution: Ligands can be replaced by other coordinating species.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Ligand exchange reactions using different carboxylic acids or alcohols.
Major Products Formed:
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
titanium methacrylate triisopropoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its anti-cancer properties and as a component in medical implants.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism by which titanium methacrylate triisopropoxide exerts its effects involves the coordination of the titanium center with various substrates. The titanium atom acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The specific pathways and molecular targets depend on the nature of the ligands and the reaction conditions.
Comparación Con Compuestos Similares
Titanium(4+) tetrapropan-2-olate: Similar in structure but lacks the 2-methylprop-2-enoate ligand.
Titanium(4+) 2-(bis(2-hydroxyethyl)amino)ethanolate propan-2-olate (1/2/2): Contains different ligands, leading to distinct reactivity and applications.
Titanium(4+) octadecanoate propan-2-olate (1/1/3): Features a longer chain carboxylate ligand, affecting its solubility and reactivity.
Uniqueness: titanium methacrylate triisopropoxide is unique due to the presence of both 2-methylprop-2-enoate and propan-2-olate ligands. This combination imparts specific reactivity and stability, making it suitable for specialized applications in catalysis and materials science.
Propiedades
IUPAC Name |
2-methylprop-2-enoate;propan-2-olate;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.3C3H7O.Ti/c1-3(2)4(5)6;3*1-3(2)4;/h1H2,2H3,(H,5,6);3*3H,1-2H3;/q;3*-1;+4/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAUHLUAUFQHBM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572522 |
Source


|
| Record name | Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18327-72-5 |
Source


|
| Record name | Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)


